molecular formula C18H20N6O3S2 B2683148 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 878699-36-6

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2683148
CAS No.: 878699-36-6
M. Wt: 432.52
InChI Key: WJJUBAQZTKMKMS-UHFFFAOYSA-N
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Description

2-((1-(4-Isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic acetamide derivative featuring a tetrazole-thioether scaffold linked to a sulfamoylphenyl group. Its structure comprises:

  • Tetrazole ring: A five-membered aromatic heterocycle with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to mimic carboxylic acid groups .
  • 4-Isopropylphenyl substituent: A lipophilic aromatic group attached to the tetrazole, which may enhance membrane permeability and target binding.
  • Thioether bridge: A sulfur-containing linkage connecting the tetrazole to the acetamide backbone, influencing electronic and steric properties.
  • N-(4-Sulfamoylphenyl)acetamide: A sulfonamide pharmacophore, commonly associated with enzyme inhibition (e.g., carbonic anhydrase) and anti-inflammatory activity .

This compound’s design aligns with strategies to optimize bioavailability and target engagement by balancing lipophilic (isopropylphenyl) and polar (sulfamoyl) moieties.

Properties

IUPAC Name

2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-12(2)13-3-7-15(8-4-13)24-18(21-22-23-24)28-11-17(25)20-14-5-9-16(10-6-14)29(19,26)27/h3-10,12H,11H2,1-2H3,(H,20,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJUBAQZTKMKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide, with the CAS number 887347-79-7, is a compound that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3S2C_{19}H_{22}N_{6}O_{3}S_{2} with a molecular weight of 446.6 g/mol. The structure features a tetrazole ring, an isopropylphenyl group, and a sulfamoylphenyl acetamide moiety, which contribute to its biological properties.

PropertyValue
CAS Number887347-79-7
Molecular FormulaC₁₉H₂₂N₆O₃S₂
Molecular Weight446.6 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole and sulfamoyl groups are known to facilitate interactions with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its proposed therapeutic effects.

Biological Evaluations

Recent studies have evaluated the compound's activity against various biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) : The compound has been tested as an inhibitor of human carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes are implicated in tumor progression and metastasis. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on CA IX with IC50 values ranging from 51.6 to 99.6 nM .
  • Antitumor Activity : In cell viability assays conducted on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), compounds related to this structure showed a reduction in cell viability under hypoxic conditions, indicating potential antitumor properties .
  • Anti-inflammatory Activity : The sulfamoyl group suggests possible anti-inflammatory effects. Compounds containing sulfonamide moieties have been reported to exhibit anti-inflammatory properties through inhibition of inflammatory mediators.

Case Study 1: Inhibition of CA IX

A study focused on the synthesis and evaluation of derivatives similar to this compound demonstrated that certain modifications led to enhanced inhibitory activity against CA IX. The structure–activity relationship (SAR) indicated that specific substitutions significantly increased potency against this enzyme, highlighting the importance of structural variations in developing effective inhibitors .

Case Study 2: Antitumor Efficacy

In a comparative study involving various sulfonamide derivatives, the compound was shown to inhibit tumor growth in xenograft models, supporting its potential use in cancer therapy. The mechanism involved reversing acidification in the tumor microenvironment, which is often associated with tumor progression .

Comparison with Similar Compounds

Melting Points

  • Compounds with rigid heterocycles (e.g., pyrazole in Compound 9) exhibit higher melting points (238.7°C) due to stronger intermolecular forces .
  • Benzothiazole derivatives (Compounds 1, 8) show moderate melting points (~144–147°C), reflecting balanced polarity .
  • The target compound’s melting point is unreported, but tetrazole analogues (e.g., Ev3 compound) may vary based on substituents.

Solubility and Lipophilicity

  • Sulfamoyl groups enhance aqueous solubility via hydrogen bonding, a common feature in all compared compounds .

Structure-Activity Relationship (SAR) Insights

  • Tetrazole vs. Other Heterocycles : Tetrazoles offer metabolic stability over carboxylic acids, while benzothiazoles (Compound 1) may confer antioxidant or anti-inflammatory properties .
  • Substituent Effects :
    • Lipophilic groups (isopropylphenyl) may enhance CNS targeting but reduce solubility.
    • Polar substituents (ethoxy in Compound 1, sulfamoyl in all compounds) improve solubility and enzyme-binding capacity .
  • Thioether Linkage : The sulfur atom in the thioether bridge may contribute to redox activity or metal chelation, differing from oxygen-based ethers in potency .

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